Rac-(1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans Rac-(1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans
Brand Name: Vulcanchem
CAS No.: 2839128-93-5
VCID: VC11995664
InChI: InChI=1S/C8H14N2O3.ClH/c9-10-7(11)5-1-3-6(4-2-5)8(12)13;/h5-6H,1-4,9H2,(H,10,11)(H,12,13);1H
SMILES: C1CC(CCC1C(=O)NN)C(=O)O.Cl
Molecular Formula: C8H15ClN2O3
Molecular Weight: 222.67 g/mol

Rac-(1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans

CAS No.: 2839128-93-5

Cat. No.: VC11995664

Molecular Formula: C8H15ClN2O3

Molecular Weight: 222.67 g/mol

* For research use only. Not for human or veterinary use.

Rac-(1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans - 2839128-93-5

Specification

CAS No. 2839128-93-5
Molecular Formula C8H15ClN2O3
Molecular Weight 222.67 g/mol
IUPAC Name 4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H14N2O3.ClH/c9-10-7(11)5-1-3-6(4-2-5)8(12)13;/h5-6H,1-4,9H2,(H,10,11)(H,12,13);1H
Standard InChI Key XYZXYDQAXRPTDS-UHFFFAOYSA-N
SMILES C1CC(CCC1C(=O)NN)C(=O)O.Cl
Canonical SMILES C1CC(CCC1C(=O)NN)C(=O)O.Cl

Introduction

Synthesis and Optimization Strategies

The synthesis of trans-configured cyclohexane derivatives typically involves catalytic hydrogenation or stereoselective cyclization. A method analogous to the one described in Patent CN108602758B for trans-4-amino-1-cyclohexanecarboxylic acid derivatives can be adapted .

Catalytic Hydrogenation of Aromatic Precursors

Starting from a para-substituted benzoic acid derivative, hydrogenation under high pressure with a ruthenium catalyst (e.g., 5% Ru/C) yields the trans-cyclohexane scaffold. For example:

\text{4-Nitrobenzoic acid} \xrightarrow[\text{H}_2, \text{Ru/C}]{\text{10\% NaOH, 100°C}} \text{trans-4-aminocyclohexane-1-carboxylic acid} \quad \text{(Yield: 70–80%, trans:cis > 4:1)}[2]

Subsequent functionalization with hydrazine introduces the hydrazinecarbonyl group. Hydrochloride salt formation is achieved via treatment with HCl in ethanol.

Table 1: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)trans:cis Ratio
Hydrogenation5% Ru/C, H₂ (15 bar), 10% NaOH, 100°C, 20 h70–804.6:1
HydrazinecarbonylationHydrazine hydrate, DMF, 60°C, 12 h65–75N/A
Salt FormationHCl (g), ethanol, 0°C, 2 h90–95N/A

Physicochemical Properties

The hydrochloride salt form significantly alters the compound’s solubility and stability compared to its free base.

Solubility and Stability

  • Solubility: Highly soluble in water (>100 mg/mL) and polar aprotic solvents (DMF, DMSO). Limited solubility in non-polar solvents (<1 mg/mL in hexane) .

  • Stability: Stable under inert atmospheres at room temperature. Degrades above 150°C, with decomposition products including CO₂ and NH₃.

Spectroscopic Characterization

  • IR (KBr): Peaks at 3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O, carboxylic acid), 1650 cm⁻¹ (C=O, hydrazide) .

  • ¹H NMR (D₂O): δ 1.4–1.8 (m, cyclohexane CH₂), δ 3.1 (t, NHNH₂), δ 12.1 (s, COOH) .

Applications in Pharmaceutical Chemistry

The trans configuration and hydrazide functionality make this compound a versatile building block for drug discovery.

Role in Prodrug Design

The hydrazinecarbonyl group serves as a bioreversible linker in prodrugs, enabling controlled release of active agents. For example, it can conjugate with ketones or aldehydes via hydrazone formation, a strategy employed in antibody-drug conjugates (ADCs) .

Case Study: JAK Inhibitor Synthesis

Patent CN108602758B highlights trans-4-aminocyclohexanecarboxylic acid derivatives as intermediates in Janus kinase (JAK) inhibitors . By replacing the amino group with hydrazinecarbonyl, this compound could similarly participate in kinase-targeted therapies.

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